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molecular formula C20H26N4O3 B8539450 tert-Butyl4-(5-(benzyloxy)pyrimidin-4-yl)piperazine-1-carboxylate

tert-Butyl4-(5-(benzyloxy)pyrimidin-4-yl)piperazine-1-carboxylate

Cat. No. B8539450
M. Wt: 370.4 g/mol
InChI Key: VTARBMXAHFZFJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08680114B2

Procedure details

A sealed tube charged with 4-(5-Iodo-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester (780 mg, 2.00 mmol), CuI (38 mg, 0.20 mmol), 1,10-phenathroline (72 mg, 0.4 mmol), Cs2CO3 (912 mg, 2.8 mmol), benzyl alcohol (0.62 mL, 6.0 mmol) and toluene (2 mL) was heated at 110° C. for 40 hours. The resulting suspension was cooled to room temperature and filtered through a silica gel pad, eluting with EtOAc. Evaporation of the solvent followed by flash chromatography on silica gel (10:1 hexanes/EtOAc) provided 4-(5-benzyloxypyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester (0.640 g, 86%) as a white solid. 1H NMR (CDCl3, 400 MHz) δ 8.36 (s, 1H), 7.99 (s, 1H), 7.39 (m, 5H), 5.08 (s, 2H), 3.73 (m, 4H), 3.48 (m, 4H), 1.47 (s, 9H). LCMS (APCI+) m/z 371 [M+H]+; Rt=2.52 minutes.
Name
4-(5-Iodo-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester
Quantity
780 mg
Type
reactant
Reaction Step One
Quantity
72 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
912 mg
Type
reactant
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step One
Name
CuI
Quantity
38 mg
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[C:19](I)=[CH:18][N:17]=[CH:16][N:15]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].N1C2C(=CC=C3C=2N=CC=C3)C=CC=1.C([O-])([O-])=O.[Cs+].[Cs+].[CH2:41]([OH:48])[C:42]1[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=1>[Cu]I.C1(C)C=CC=CC=1>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[C:19]([O:48][CH2:41][C:42]3[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=3)=[CH:18][N:17]=[CH:16][N:15]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
4-(5-Iodo-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester
Quantity
780 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=NC=NC=C1I
Name
Quantity
72 mg
Type
reactant
Smiles
N1=CC=CC2=CC=C3C=CC=NC3=C12
Name
Cs2CO3
Quantity
912 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
0.62 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
CuI
Quantity
38 mg
Type
catalyst
Smiles
[Cu]I
Name
Quantity
2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through a silica gel pad
WASH
Type
WASH
Details
eluting with EtOAc
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=NC=NC=C1OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.64 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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